1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Catalog No.
S4523179
CAS No.
M.F
C14H21NO2S
M. Wt
267.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Product Name

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

IUPAC Name

1-(2,3,4,5-tetramethylphenyl)sulfonylpyrrolidine

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

InChI

InChI=1S/C14H21NO2S/c1-10-9-14(13(4)12(3)11(10)2)18(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3

InChI Key

QJHXTTJSUCVOSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCCC2

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCCC2

The exact mass of the compound 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine is 267.12930009 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine is a sulfonamide derivative of pyrrolidine, primarily utilized in organic synthesis as a protecting or directing group. Its defining feature is the sterically bulky 2,3,4,5-tetramethylphenylsulfonyl group, also known as the durenesulfonyl group. This group imparts distinct steric and electronic properties that are critical for controlling the stereochemical outcomes of reactions, particularly at the carbon atom adjacent to the nitrogen. These properties provide a functional advantage over less hindered and more common arylsulfonyl analogues like p-toluenesulfonyl (tosyl) derivatives in applications requiring high diastereoselectivity.

The selection of the N-sulfonyl group is a critical, non-interchangeable process parameter. Substituting 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine with a more common analogue like N-tosylpyrrolidine directly compromises stereochemical control in key synthetic steps such as α-alkylation. The significant steric bulk of the tetramethylphenyl group provides superior facial shielding of the intermediate enolate compared to the smaller tosyl group, leading to higher diastereoselectivity. Furthermore, substitution with an electronically different N-protecting group like N-Boc-pyrrolidine is not viable, as it alters the acidity of the α-protons and follows entirely different reactivity and deprotection pathways, failing in applications where the robust, electron-withdrawing nature of a sulfonamide is required.

Superior Diastereoselectivity in α-Alkylation of Pyrrolidine

In the directed α-lithiation and subsequent benzylation of N-sulfonylpyrrolidines, the use of the 2,3,4,5-tetramethylphenylsulfonyl (durenesulfonyl) group results in significantly higher diastereoselectivity compared to common arylsulfonyl alternatives. The reaction with the target compound afforded the anti-product with a diastereomeric ratio (d.r.) of 99:1. This represents a substantial improvement over the widely used N-tosylpyrrolidine, which yielded a d.r. of only 89:11 under identical conditions. Even the sterically hindered N-mesitylenesulfonylpyrrolidine provided slightly lower selectivity at 98:2.

Evidence DimensionDiastereomeric Ratio (anti:syn) in α-Benzylation
Target Compound Data99:1
Comparator Or BaselineN-Tosylpyrrolidine: 89:11
Quantified DifferenceReduces the minor diastereomer impurity by ~90% relative to the tosyl analogue (from 11% to 1%).
ConditionsDeprotonation with sec-BuLi/TMEDA in THF at -78 °C, followed by alkylation with benzyl bromide.

For synthesizing stereochemically pure 2-substituted pyrrolidines, selecting this compound minimizes or eliminates the need for costly and yield-reducing chromatographic separation of diastereomers.

Chemical Stability for Orthogonal Synthesis Strategies

The N-sulfonyl bond in 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine exhibits the high chemical stability characteristic of sulfonamides, making it robust against conditions that cleave other common nitrogen protecting groups. Specifically, it is stable to the strongly acidic conditions, such as trifluoroacetic acid (TFA) or HCl in organic solvents, that are standard for the removal of the tert-butyloxycarbonyl (Boc) group. Conversely, the Boc group is not stable to these conditions.

Evidence DimensionStability to Acidic Deprotection Conditions (e.g., TFA)
Target Compound DataStable
Comparator Or BaselineN-Boc-pyrrolidine: Cleaved
Quantified DifferenceQualitatively orthogonal stability.
ConditionsStandard conditions for Boc-group removal, e.g., neat TFA or HCl in dioxane.

This compound is the correct procurement choice for complex, multi-step syntheses requiring an acid-stable nitrogen protecting group, allowing for selective deprotection of Boc-protected functional groups elsewhere in the molecule.

Enabling Precursor for High-Performance Chiral Auxiliaries

The high diastereoselectivity achieved with 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine directly translates to the efficient synthesis of high-purity chiral auxiliaries. For example, the (S)-2-(methoxymethyl)pyrrolidine derivative, prepared via the highly diastereoselective α-alkylation (99:1 d.r.), was used as a chiral director for the enantioselective addition of di-n-butylcuprate to an enone, affording the product in >98% enantiomeric excess (e.e.). The efficacy of the final auxiliary is directly dependent on the stereochemical purity of its precursor, which is maximized by using the durenesulfonyl group over alternatives like tosyl.

Evidence DimensionEnantiomeric Excess (% e.e.) in Downstream Application
Target Compound Data>98% e.e. (using auxiliary derived from this compound)
Comparator Or BaselineNot reported, but lower d.r. in precursor synthesis with tosyl (89:11) would lead to a less effective, impure auxiliary.
Quantified DifferenceThe near-perfect diastereoselectivity (99:1) in the precursor synthesis is a prerequisite for achieving >98% e.e. in the final application.
ConditionsAddition of Bu2CuLi to 2-cyclohexen-1-one mediated by the (S)-2-(methoxymethyl)-1-(durenesulfonyl)pyrrolidine auxiliary.

This demonstrates that procuring this specific compound is a critical upstream decision for research and manufacturing workflows that depend on the performance and purity of pyrrolidine-based chiral auxiliaries.

Synthesis of Diastereomerically Pure 2-Substituted Pyrrolidines

This compound is the preferred choice for synthetic routes requiring the introduction of a substituent at the C2 position of the pyrrolidine ring with maximum anti-diastereoselectivity. Its use in directed lithiation-alkylation sequences provides access to target molecules with >99% diastereomeric purity, avoiding complex purification steps that are necessary when using common substitutes like N-tosylpyrrolidine.

Development of High-Fidelity Chiral Auxiliaries and Ligands

As a starting material, this reagent is ideal for the production of high-purity, pyrrolidine-based chiral auxiliaries and ligands. The superior stereocontrol imparted by the durenesulfonyl group during the synthesis of the auxiliary framework is critical for achieving high enantioselectivity in subsequent, end-user applications.

Complex Molecule Synthesis Requiring Orthogonal Protecting Group Strategies

In multi-step total synthesis, where multiple protecting groups are employed, this compound serves as a robust N-protecting group for the pyrrolidine moiety. Its stability to strong acids allows for the selective removal of acid-labile groups like Boc elsewhere in the molecule, simplifying complex synthetic sequences.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

267.12930009 g/mol

Monoisotopic Mass

267.12930009 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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